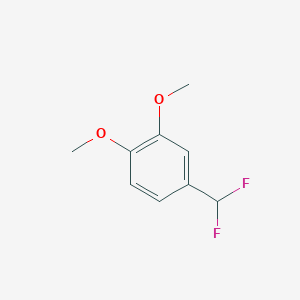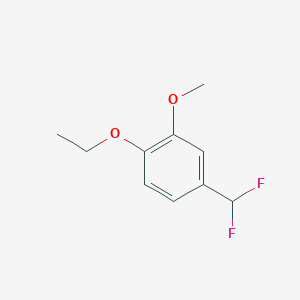
5-(Difluoromethyl)-2-ethoxyanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-2-ethoxyanisole is an organic compound that features a difluoromethyl group attached to an anisole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-ethoxyanisole typically involves the introduction of the difluoromethyl group into an anisole derivative. One common method is the nucleophilic substitution reaction, where a difluoromethylating agent reacts with a suitable precursor. For instance, the reaction of 2-ethoxyanisole with a difluoromethylating reagent like TMS-CF2H under appropriate conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-catalyzed reactions or radical-based methods to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethyl)-2-ethoxyanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted anisole derivatives .
Applications De Recherche Scientifique
5-(Difluoromethyl)-2-ethoxyanisole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials with specific chemical and physical properties
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-2-ethoxyanisole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Difluoromethyl-2-methoxyanisole
- 5-Difluoromethyl-2-ethoxyphenol
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine
Uniqueness
5-(Difluoromethyl)-2-ethoxyanisole is unique due to its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity .
Propriétés
Formule moléculaire |
C10H12F2O2 |
|---|---|
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-ethoxy-2-methoxybenzene |
InChI |
InChI=1S/C10H12F2O2/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6,10H,3H2,1-2H3 |
Clé InChI |
DOAFAYSJIKJWMQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






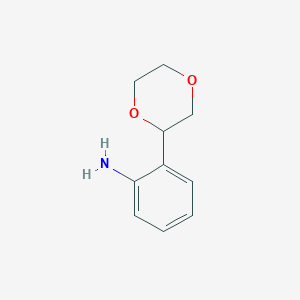

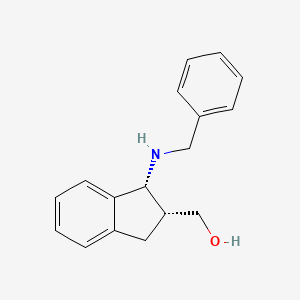
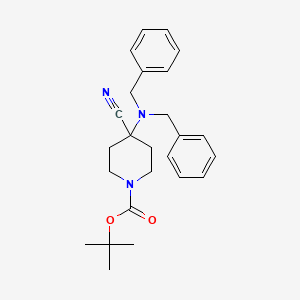


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
![1-[(Chloromethoxy)methyl]-2,4-difluorobenzene](/img/structure/B13709916.png)
